4-(2,2,6-Trimethylcyclohexylidene)butan-2-one
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Overview
Description
4-(2,2,6-Trimethylcyclohexylidene)butan-2-one, also known as Tetrahydroionone, is an organic compound with the molecular formula C₁₃H₂₄O and a molecular weight of 196.33 g/mol . It is a ketone with a cyclohexylidene group, known for its applications in various fields, including fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,6-Trimethylcyclohexylidene)butan-2-one typically involves the reaction of 2,2,6-trimethylcyclohexanone with butan-2-one under specific conditions. The reaction is catalyzed by acidic or basic catalysts, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include distillation and purification steps to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,6-Trimethylcyclohexylidene)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
4-(2,2,6-Trimethylcyclohexylidene)butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4-(2,2,6-Trimethylcyclohexylidene)butan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ketone group can form hydrogen bonds and other interactions with these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tetrahydroionone: A compound with a similar structure but different functional groups.
4-Phenyl-2-butanone: Another ketone with a phenyl group instead of a cyclohexylidene group.
3,3,5-Trimethylcyclohexyl isothiocyanate: A compound with a similar cyclohexyl structure but different functional groups.
Uniqueness
4-(2,2,6-Trimethylcyclohexylidene)butan-2-one is unique due to its specific cyclohexylidene group and ketone functionality, which confer distinct chemical and physical properties. Its applications in the fragrance and flavor industry highlight its unique olfactory characteristics .
Properties
CAS No. |
65790-22-9 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
4-(2,2,6-trimethylcyclohexylidene)butan-2-one |
InChI |
InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h8,10H,5-7,9H2,1-4H3 |
InChI Key |
DTATXKHAJFDHQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1=CCC(=O)C)(C)C |
Origin of Product |
United States |
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